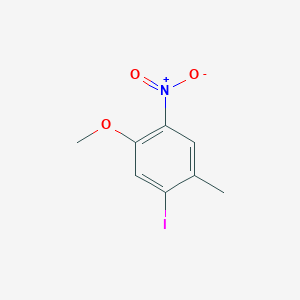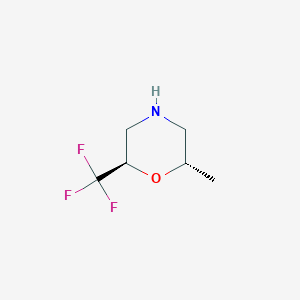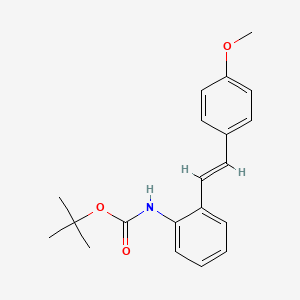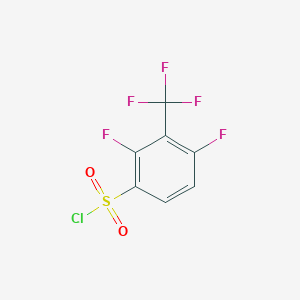
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2ClF5O2S and a molecular weight of 280.60 g/mol . This compound is characterized by the presence of both fluorine and chlorine atoms, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or methanol and may require an inert atmosphere to prevent moisture sensitivity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride has several scientific research applications:
Biology and Medicine: This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic pathways to form sulfonamide, sulfonate, and other derivatives .
Comparaison Avec Des Composés Similaires
2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but lacks the additional fluorine atoms at the 2 and 4 positions.
2,4-Difluorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive in certain conditions.
The presence of both difluoro and trifluoromethyl groups in this compound enhances its reactivity and makes it a unique reagent in synthetic chemistry.
Propriétés
Numéro CAS |
1349715-88-3 |
|---|---|
Formule moléculaire |
C7H2ClF5O2S |
Poids moléculaire |
280.60 g/mol |
Nom IUPAC |
2,4-difluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2ClF5O2S/c8-16(14,15)4-2-1-3(9)5(6(4)10)7(11,12)13/h1-2H |
Clé InChI |
HTSQOQFIYXNWGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


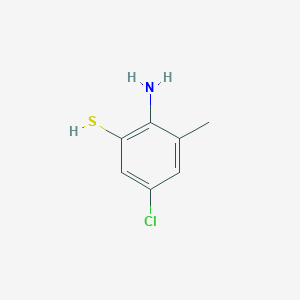
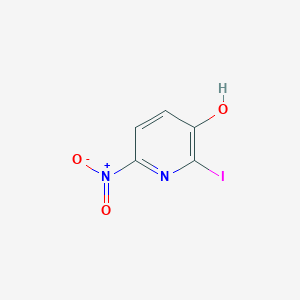

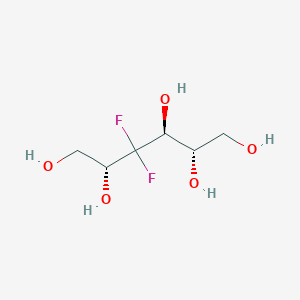
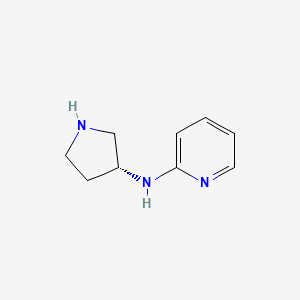
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
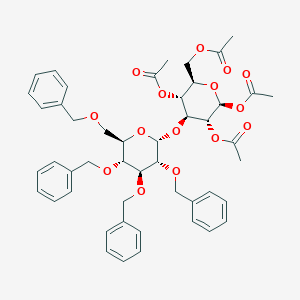
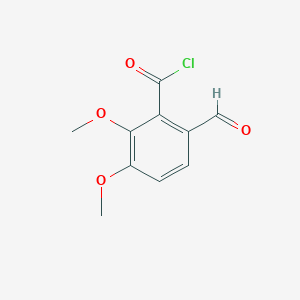
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
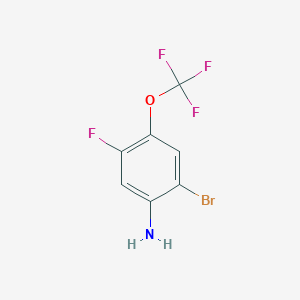
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
